3-Pentadecanone
Description
Properties
IUPAC Name |
pentadecan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)4-2/h3-14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YELXTWKVTZTDCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC(=O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80338030 | |
| Record name | 3-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18787-66-1 | |
| Record name | 3-Pentadecanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80338030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Application in Targeted Metabolomics Methodologies
Targeted metabolomics is a quantitative approach used to measure a specific, predefined set of metabolites. lcms.cz This hypothesis-driven methodology is crucial for validating biomarkers and understanding perturbations in specific metabolic pathways. nih.gov Accurate quantification in targeted metabolomics relies heavily on the use of internal standards. masseycancercenter.org
While 3-pentadecanone is not widely documented as a standard metabolite in major pathways, its chemical properties make it a candidate for specific analytical roles, particularly as an internal standard in lipid and fatty acid analysis. One study identified this compound in an extract from the bacterium Paracoccus pantotrophus, noting its potential antioxidant and antibacterial activity. nih.gov Furthermore, its isomer, 2-pentadecanone (B165419), has been suggested as a potential biomarker in the context of bladder cancer, where it is linked to fatty acid synthesis. mdpi.comnih.gov
The structural similarity of this compound to long-chain fatty acids, being a relatively non-polar, long aliphatic chain, makes it suitable for use as an internal standard in targeted lipidomics. sfrbm.org Internal standards are essential for correcting variations that can occur during sample preparation, extraction, and analysis by mass spectrometry. metabolon.com An ideal internal standard is a compound that is chemically similar to the analytes of interest but is not naturally present in the samples being analyzed. metabolon.com By adding a known amount of the internal standard to each sample, variations in signal intensity can be normalized, allowing for accurate and reproducible quantification of the target metabolites. sfrbm.orgmetabolon.com
Given that long-chain ketones are found in various natural sources and can be involved in metabolic processes, the use of a specific, synthetic ketone like this compound can serve as a reliable anchor for the quantification of other structurally related lipids or fatty acids in complex biological matrices. nih.govmetasci.ca
Advanced Analytical and Spectroscopic Characterization of 3 Pentadecanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Proton Nuclear Magnetic Resonance (1H NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful analytical tool used to determine the structure of organic compounds. In the case of 3-Pentadecanone, the ¹H NMR spectrum provides information about the different types of protons and their chemical environments within the molecule.
For a related compound, 3-Pentanone (B124093), the ¹H NMR spectrum shows distinct signals for the different proton environments. chemicalbook.comspectrabase.com The protons on the carbons alpha to the carbonyl group appear at a chemical shift of approximately 2.4 ppm, while the methyl protons at the end of the ethyl groups appear at around 1.1 ppm. chemicalbook.com This provides a basis for predicting the general features of the ¹H NMR spectrum of this compound.
A comprehensive analysis would involve integrating the signals to determine the relative number of protons of each type and analyzing the splitting patterns (multiplicity) to understand the connectivity of the atoms.
Carbon-13 Nuclear Magnetic Resonance (13C NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.
The most downfield signal in the spectrum would be attributed to the carbonyl carbon due to the deshielding effect of the electronegative oxygen atom. The remaining signals would correspond to the various methylene (B1212753) (CH₂) and methyl (CH₃) carbons in the two alkyl chains. The chemical shifts of these carbons would vary depending on their distance from the carbonyl group.
For the analogous compound 3-Pentanone, the carbonyl carbon appears at a chemical shift of approximately 211 ppm. chemicalbook.com The carbons alpha to the carbonyl group are found at around 35 ppm, and the terminal methyl carbons are at about 8 ppm. chemicalbook.com This data can be used to estimate the expected chemical shifts for the corresponding carbons in this compound. The long dodecyl chain in this compound would show a series of signals for the methylene carbons, with those closer to the carbonyl group being more deshielded.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | ~210 |
| CH₂ (alpha to C=O) | ~30-40 |
| CH₂ (in alkyl chains) | ~20-30 |
| CH₃ (terminal) | ~14 |
Note: These are estimated values based on general principles and data for similar compounds.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edu The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrations of its chemical bonds.
The most prominent feature in the IR spectrum of a ketone is the strong absorption band due to the stretching vibration of the carbonyl (C=O) group. utdallas.edu This band typically appears in the region of 1705-1725 cm⁻¹. uc.edu
Additionally, the spectrum will show absorption bands corresponding to the C-H stretching and bending vibrations of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chains. The C-H stretching vibrations for sp³ hybridized carbons are typically observed in the range of 2850-3000 cm⁻¹. libretexts.orgmasterorganicchemistry.com
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| C=O | Stretching | 1705-1725 | Strong |
| C-H (sp³) | Stretching | 2850-3000 | Strong |
| CH₂ | Bending | ~1465 | Medium |
| CH₃ | Bending | ~1375 | Medium |
Fourier-Transform Infrared (FTIR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is a modern and more efficient method for obtaining an infrared spectrum. wikipedia.org It collects spectral data over a wide range simultaneously, offering advantages in speed and signal-to-noise ratio compared to older dispersive techniques. wikipedia.org The principles of functional group analysis remain the same as in conventional IR spectroscopy.
An FTIR spectrum of this compound would display the same characteristic absorption bands for the carbonyl and C-H bonds as discussed in the previous section. The use of FTIR allows for a higher resolution and more accurate determination of the peak positions. wikipedia.org This technique can be used to confirm the presence of the ketone functional group and the long alkyl chains in the this compound molecule.
Raman Spectroscopy for Vibrational Characterization
Raman spectroscopy is a complementary technique to IR spectroscopy that also provides information about the vibrational modes of a molecule. azonano.com It is based on the inelastic scattering of monochromatic light, known as the Raman effect. azonano.com While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the scattered light, providing insights into the molecular structure.
In the Raman spectrum of this compound, the C=O stretching vibration would also be observable, although its intensity might differ from that in the IR spectrum. Raman spectroscopy is particularly useful for observing non-polar bonds, so the C-C bond vibrations within the long alkyl chains would be more prominent. This can provide detailed information about the conformation and packing of the alkyl chains.
Raman microscopy, a combination of a Raman spectrometer and a microscope, can provide chemical and structural information on a microscopic scale. thermofisher.com This could be used to study the spatial distribution of this compound in a mixture or on a surface.
Chromatographic Separation Techniques
Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds in a mixture. In the context of this compound, GC is often coupled with a mass spectrometer (GC-MS) for definitive identification.
The retention time of this compound in a GC system is a key parameter for its identification. This time depends on factors such as the type of column used, the temperature program, and the carrier gas flow rate. The Kovats retention index is a standardized measure that helps in comparing retention data across different systems. For this compound, the Kovats retention index has been reported as 1668 and 1675 on a standard non-polar column and 1955 on a standard polar column. nih.gov
Several studies have reported the use of GC-MS to identify this compound in various samples. For instance, it has been identified as a volatile compound in the methanolic leaf extract of Plumbago zeylanica and in the volatile oil of Cichorium glandulosum. globalresearchonline.netnih.gov In another study, this compound was identified as a bioactive molecule derived from Paracoccus pantotrophus. nih.gov
The mass spectrum of this compound obtained from GC-MS analysis provides a unique fragmentation pattern that serves as a molecular fingerprint. The mass spectrum available on PubChem shows characteristic fragments that can be used for its identification. nih.gov
Headspace Solid-Phase Microextraction (HS-SPME) as a Sampling Method
Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and versatile sample preparation technique particularly well-suited for the analysis of volatile and semi-volatile organic compounds like this compound. researchgate.net This method involves the exposure of a fused-silica fiber coated with a polymeric stationary phase to the headspace above a sample, where volatile analytes partition between the sample matrix, the headspace, and the fiber coating. nih.gov
The efficiency of HS-SPME for extracting this compound is influenced by several key parameters that must be optimized to achieve maximum sensitivity and accuracy. nih.govfrontiersin.org These parameters include the type of fiber coating, extraction time and temperature, sample volume, and the ionic strength of the sample matrix. nih.govcabidigitallibrary.org
Fiber Selection: The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a relatively non-polar compound like this compound, a fiber with a non-polar or mixed-polarity stationary phase is generally preferred. The Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often selected for its ability to adsorb a wide range of volatile and semi-volatile compounds. frontiersin.orgresearchgate.net
Optimization of Extraction Parameters: Research has shown that extraction temperature and time are significant factors affecting the extraction efficiency of volatile compounds. nih.gov Higher temperatures can increase the vapor pressure of this compound, leading to a higher concentration in the headspace and subsequently greater adsorption onto the SPME fiber. nih.gov However, excessively high temperatures can sometimes lead to the degradation of the analyte or the sample matrix. nih.gov Similarly, a longer extraction time generally results in a greater amount of analyte being adsorbed, until equilibrium is reached.
The addition of salt (e.g., sodium chloride) to the sample can increase the ionic strength of the aqueous phase, which in turn can "salt out" the volatile compounds, driving them into the headspace and enhancing extraction efficiency. cabidigitallibrary.orgscielo.org.pe
Interactive Data Table: Optimized HS-SPME Conditions for Volatile Compound Analysis (General)
| Parameter | Optimized Value Range | Rationale |
|---|---|---|
| Fiber Type | DVB/CAR/PDMS | Broad-spectrum for volatile and semi-volatile compounds. frontiersin.orgresearchgate.net |
| Extraction Temp. | 40 - 70 °C | Increases analyte volatility. frontiersin.org |
| Extraction Time | 30 - 60 min | Allows for sufficient analyte adsorption. frontiersin.orgresearchgate.net |
| Salt Addition | 5% NaCl or saturated KCl | Increases ionic strength, enhancing analyte transfer to headspace. cabidigitallibrary.orgscielo.org.pe |
Note: The optimal conditions for this compound specifically may vary depending on the sample matrix.
Synergistic Integration of Multiple Spectroscopic and Chromatographic Methods
A single analytical technique is often insufficient to provide a complete structural and quantitative characterization of a compound like this compound. Therefore, a synergistic approach that combines the separation power of chromatography with the detailed structural information from spectroscopy is essential. ijpsjournal.com The most common and powerful combination for the analysis of volatile compounds is Gas Chromatography-Mass Spectrometry (GC-MS). nih.govjmaterenvironsci.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC is an ideal technique for separating volatile compounds like this compound from a complex mixture. mdpi.com The separated components then enter the mass spectrometer, which provides two crucial pieces of information: the molecular weight of the compound and a unique fragmentation pattern that acts as a chemical fingerprint. The mass spectrum of this compound from the NIST WebBook shows characteristic fragment ions that can be used for its definitive identification. nist.govnist.gov For instance, in a GC-MS analysis of seagrass extract, 2-pentadecanone (B165419), a structural isomer of this compound, was identified and quantified. innovareacademics.in
Nuclear Magnetic Resonance (NMR) Spectroscopy: While GC-MS is excellent for identification, Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is unparalleled for elucidating the precise molecular structure. jmaterenvironsci.comrsc.org ¹H NMR provides information about the different types of protons and their neighboring environments, while ¹³C NMR reveals the number and types of carbon atoms in the molecule. rsc.org The combination of these two NMR techniques allows for the unambiguous assignment of the entire chemical structure of this compound.
Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. jmaterenvironsci.com For this compound, the most prominent feature in the IR spectrum would be a strong absorption band in the region of 1700-1725 cm⁻¹, which is characteristic of the carbonyl (C=O) group in a ketone. jmaterenvironsci.com
The integration of these techniques provides a comprehensive profile of this compound. GC separates it from other components, MS confirms its identity and molecular weight, NMR elucidates its detailed atomic connectivity, and IR spectroscopy confirms the presence of its key functional group. This multi-technique approach ensures accurate and reliable characterization. ijpsjournal.com
Interactive Data Table: Analytical Techniques for this compound Characterization
| Technique | Information Provided | Reference |
|---|---|---|
| GC-MS | Separation, identification, molecular weight, fragmentation pattern. | nih.govjmaterenvironsci.com |
| ¹H NMR | Proton environment, chemical shifts, coupling constants. | jmaterenvironsci.comrsc.org |
| ¹³C NMR | Number and type of carbon atoms. | jmaterenvironsci.comrsc.org |
| FTIR | Presence of functional groups (e.g., C=O). | jmaterenvironsci.com |
Biological Origins and Metabolic Pathways of Pentadecanones
Proposed Biosynthetic Routes for Ketones
The formation of ketones in biological systems, including 3-pentadecanone, is generally attributed to several metabolic pathways. These routes primarily involve the modification of fatty acids and amino acids.
Oxidative Decarboxylation of Branched-Chain Keto Acids (General Mechanism)
One proposed mechanism for ketone biosynthesis is the oxidative decarboxylation of branched-chain keto acids (BCKAs). This process is particularly relevant in the context of inflammation, where alterations in the catabolism of BCKAs have been observed. nih.gov In this pathway, BCKAs undergo oxidation, which can lead to the formation of various ketones. nih.gov For instance, studies have suggested that exhaled 3-pentanone (B124093) may arise from altered BCKA catabolism in the liver. nih.gov This process involves the increased activity of branched-chain alpha-keto acid dehydrogenase (BCKD), which can lead to an accumulation of propionyl-CoA. nih.gov Under certain conditions, this excess propionyl-CoA may undergo condensation reactions, contributing to the formation of 3-pentanone. nih.gov
The general principle of oxidative decarboxylation involves the removal of a carboxyl group from a molecule, a reaction that can be catalyzed by various enzymes and reagents. redalyc.orgacs.orgalnoor.edu.iqorganic-chemistry.org This fundamental process is not only crucial in biological systems but also has applications in organic synthesis for the production of aldehydes and ketones. acs.orgalnoor.edu.iqorganic-chemistry.org
Involvement of Beta-Oxidation Pathways in Ketone Formation (General Mechanism)
The beta-oxidation of fatty acids is a primary metabolic process that generates acetyl-CoA, a key precursor for the synthesis of ketone bodies. libretexts.orggpnotebook.commosaicdx.comnumberanalytics.com This catabolic pathway occurs within the mitochondria of liver cells. nih.govbyjus.com Fatty acids are first transported into the mitochondria and then broken down into acetyl-CoA molecules through a series of enzymatic reactions. libretexts.orgnih.govnih.gov
When the concentration of acetyl-CoA is high, particularly during periods of fasting, prolonged exercise, or on a low-carbohydrate diet, the liver initiates ketogenesis to produce ketone bodies as an alternative energy source. libretexts.orggpnotebook.comnumberanalytics.comlibretexts.org The process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by the enzyme thiolase. nih.govbyjus.com Subsequently, HMG-CoA synthase catalyzes the formation of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then cleaved by HMG-CoA lyase to yield acetoacetate (B1235776), a primary ketone body. numberanalytics.comnih.govlibretexts.org Acetoacetate can then be converted to the other two main ketone bodies: β-hydroxybutyrate and acetone. gpnotebook.comnih.gov
While the primary ketone bodies are acetoacetate, β-hydroxybutyrate, and acetone, the beta-oxidation pathway also plays a role in the formation of other ketones. For example, studies have shown that the overexpression of certain enzymes involved in fatty acid metabolism in E. coli can lead to the production of methyl ketones, including 2-pentadecanone (B165419). asm.org
Enzymatic Mechanisms in Ketone Metabolism and Transformation (General Principles)
The metabolism and transformation of ketones are governed by a series of enzymatic reactions that are crucial for maintaining energy homeostasis in the body. nih.govmdpi.com Ketone bodies synthesized in the liver are transported to extrahepatic tissues, such as the brain, heart, and skeletal muscle, where they can be used as fuel. nih.govbyjus.commdpi.com
The utilization of ketone bodies, a process known as ketolysis, begins with the conversion of β-hydroxybutyrate back to acetoacetate by β-hydroxybutyrate dehydrogenase. nih.govbyjus.com Acetoacetate is then activated to acetoacetyl-CoA by the enzyme succinyl-CoA:3-oxoacid-CoA transferase (SCOT). nih.govmdpi.com Finally, thiolase cleaves acetoacetyl-CoA into two molecules of acetyl-CoA, which can then enter the citric acid cycle for energy production. numberanalytics.combyjus.com It is important to note that the liver, despite being the primary site of ketogenesis, lacks the SCOT enzyme and therefore cannot utilize the ketone bodies it produces. nih.govbyjus.com
The regulation of ketone metabolism is tightly controlled by hormones, primarily insulin (B600854) and glucagon (B607659). numberanalytics.comlibretexts.org Insulin suppresses ketogenesis, while glucagon stimulates it. numberanalytics.com This hormonal regulation ensures that ketone body production is appropriately matched to the body's energy needs. libretexts.org
The enzymes involved in these pathways belong to various classes, including oxidoreductases, transferases, and lyases, each playing a specific role in the intricate network of ketone metabolism.
Identification of Ketones in Biological Extracts and Volatilomic Signatures
This compound has been identified in various biological samples, highlighting its presence in the volatilomic signatures of different organisms and cell lines. Volatilomics is the study of the complete set of volatile organic compounds (VOCs) produced by an organism, which can serve as biomarkers for various physiological and pathological states. mdpi.comufl.li
Studies have detected this compound in the headspace of human gastric cancer cell lines. mdpi.comfrontiersin.orgowlstonemedical.comfrontiersin.org For instance, research on AGS and SNU-1 gastric cancer cell lines revealed the release of a variety of ketones, including 2-pentadecanone, and in the case of AGS cells, an increased production of methyl ketones with an odd number of carbons, such as 2-tridecanone (B165437) and 2-pentadecanone. mdpi.comufl.li Similarly, the volatilomic footprint of HGC-27 gastric cancer cells showed an increased production of several methyl ketones, including 2-pentadecanone. frontiersin.orgowlstonemedical.comfrontiersin.org
Furthermore, this compound has been identified in various plant and microbial extracts through gas chromatography-mass spectrometry (GC-MS) analysis. It has been found in the essential oil of rice leaves, in extracts of the seagrass Enhalus acoroides, and in the plant Anaphalis margaritacea. innovareacademics.inresearchgate.netmdpi.com The compound has also been identified as a bioactive molecule derived from the bacterium Paracoccus pantotrophus. nih.gov In some cases, the presence of 2-pentadecanone in cancer cells has been linked to altered glucose metabolism leading to fatty acid synthesis. researchgate.net
The table below summarizes the findings from various studies that have identified this compound (or its isomer 2-Pentadecanone) in different biological sources.
| Biological Source | Compound Identified | Method of Analysis | Reference |
| Human Gastric Cancer Cell Line (AGS) | 2-Pentadecanone | Gas Chromatography-Mass Spectrometry | mdpi.comufl.li |
| Human Gastric Cancer Cell Line (HGC-27) | 2-Pentadecanone | Gas Chromatography-Mass Spectrometry | frontiersin.orgowlstonemedical.comfrontiersin.org |
| Rice Leaf Essential Oil | 2-Pentadecanone | Gas Chromatography-Mass Spectrometry | mdpi.com |
| Enhalus acoroides (Seagrass) Extract | 2-Pentadecanone | Gas Chromatography-Mass Spectrometry | innovareacademics.in |
| Anaphalis margaritacea (Plant) Extract | 2-Pentadecanone, 6,10,14-trimethyl- | Gas Chromatography-Mass Spectrometry | researchgate.net |
| Paracoccus pantotrophus FMR19 (Bacterium) | This compound | Gas Chromatography-Mass Spectrometry | nih.gov |
| E. coli (genetically modified) | 2-Pentadecanone | Gas Chromatography-Mass Spectrometry | asm.org |
| Traditional Nigerian Medicinal Plant Mixture | 2-Pentadecanone | Gas Chromatography-Mass Spectrometry | smujo.id |
| Human Saliva | 2-Pentadecanone | Not Specified | hmdb.ca |
Environmental Fate and Biotransformation Studies of Long Chain Ketones
Occurrence and Distribution in Environmental Compartments
Long-chain ketones are distributed across various environmental compartments, including soil, water, the atmosphere, and biota, originating from both natural and anthropogenic sources. While data specifically for 3-Pentadecanone is limited, studies on its isomers and related long-chain ketones provide insight into its likely environmental presence.
In Microorganisms and Plants: this compound has been identified as a secondary metabolite produced by the marine bacterium Paracoccus pantotrophus nih.gov. It is also among the volatile organic compounds (VOCs) released by bacteria found in the rhizosphere of rice, which can inhibit the growth of certain fungal pathogens mdpi.comresearchgate.net. Furthermore, it has been detected in select cultivars of Capsicum (pepper) plants researchgate.net.
The closely related isomer, 2-Pentadecanone (B165419), is also found in a variety of plants, including Bowdichia virgilioides and Echinacea angustifolia nih.gov. It is utilized commercially as a fragrance ingredient and a food additive nih.govmedchemexpress.comhmdb.ca. A trimethylated form, 6,10,14-trimethyl-2-pentadecanone, is a component of some plant essential oils and has been detected in water samples techscience.comwur.nl.
In Soil and Sediments: Long-chain ketones are naturally present in soils, where their abundance is influenced by the surrounding vegetation and microbial activity. researchgate.netresearchgate.netfrontiersin.org Studies have shown that the relative amount of n-methyl ketones in soil can increase as other organic compounds, like n-alkanes, are degraded researchgate.net. These ketones are also found in both marine and freshwater sediments, sometimes originating from algae. whoi.eduwhoi.edu
In Water and Atmosphere: Long-chain ketones can be found in wastewater, often as byproducts of industrial processes or the degradation of more complex molecules. mdpi.commdpi.com Their presence has been noted in the advanced treatment of coking wastewater, where they may form as intermediates that are not easily degraded further mdpi.com. Long-chain ketones have also been identified in remote marine aerosols, suggesting they can be transported through the atmosphere. whoi.eduwhoi.edu
Interactive Data Table: Occurrence of this compound and Related Ketones
| Compound | Matrix | Source Organism/Environment | Reference |
| This compound | Bacterium | Paracoccus pantotrophus | nih.gov |
| This compound | Plant (Rhizosphere) | Rice rhizosphere bacteria | mdpi.comresearchgate.net |
| This compound | Plant | Capsicum sp. | researchgate.net |
| 2-Pentadecanone | Plant | Bowdichia virgilioides, Echinacea angustifolia | nih.gov |
| 2-Pentadecanone | Food/Fragrance | Commercial products | nih.govmedchemexpress.comhmdb.ca |
| 6,10,14-trimethyl-2-pentadecanone | Water | Lac Bay, Bonaire | wur.nl |
| 6,10,14-trimethyl-2-pentadecanone | Plant | Cardaria draba | techscience.com |
| Long-chain methyl ketones | Soil | Forest-park zone | researchgate.netresearchgate.net |
| Long-chain ketones | Wastewater | Coking wastewater | mdpi.com |
| Long-chain ketones | Aerosol | Marine atmosphere | whoi.eduwhoi.edu |
Microbial Degradation Processes for Organic Compounds (General Context for Ketones)
Microbial degradation is a key process in the environmental breakdown of organic compounds, including ketones. Microorganisms utilize these compounds as sources of carbon and energy, transforming them into simpler, less harmful substances. This biotransformation is crucial for the natural recycling of elements and the removal of pollutants from the environment.
The ability of microorganisms to degrade complex organic molecules is vast, owing to their diverse metabolic pathways. frontiersin.org For many organic pollutants, microbial remediation is considered a cost-effective and environmentally sound approach compared to physical or chemical methods researchgate.net.
In the context of long-chain ketones, soil microorganisms capable of using these compounds as growth substrates are widespread nih.gov. The degradation of these ketones often involves initial oxidation steps to introduce functional groups that can then be channeled into central metabolic pathways.
The biodegradation of ketones can occur under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions, though the specific enzymatic pathways differ.
Aerobic Degradation: In the presence of oxygen, microorganisms employ oxygenase enzymes to attack the ketone molecule. A common pathway for the degradation of long-chain methyl ketones, such as the isomer 2-tridecanone (B165437), involves a subterminal oxidation mechanism. This process can lead to the formation of an ester, which is then hydrolyzed to an alcohol and a carboxylic acid. For example, studies with Pseudomonas species have shown the conversion of 2-tridecanone to undecanoic acid and an acetate (B1210297) unit, which can then enter the cell's central metabolic pathways like the citric acid cycle. nih.gov Another proposed mechanism involves the formation of a diketone through the introduction of a second carbonyl group, facilitating further breakdown.
Anaerobic Degradation: While less studied for long-chain ketones specifically, the anaerobic degradation of organic compounds is a well-established process. It typically involves a series of reactions including hydrolysis, acidogenesis, acetogenesis, and methanogenesis, carried out by a consortium of different microbial groups. For ketones, the initial activation steps in the absence of oxygen are more energetically challenging. The degradation of some ketones under anaerobic conditions has been shown to proceed via carboxylation, where carbon dioxide is added to the molecule, or through reduction of the carbonyl group. The resulting intermediates are then further metabolized. The treatment of certain industrial wastewaters, which can contain ketones, relies on both anaerobic and aerobic biological stages to achieve high removal efficiencies of organic content. mdpi.com
A wide variety of microorganisms, including bacteria and fungi, play a role in the biotransformation of ketones and other organic compounds. The specific microbial species involved often depend on the environmental conditions and the structure of the compound.
Bacteria: Bacterial genera such as Pseudomonas, Rhodococcus, and Mycobacterium are well-known for their ability to degrade hydrocarbons and other recalcitrant organic molecules. nih.govresearchgate.net For instance, a strain of Pseudomonas was found to degrade 2-tridecanone by converting it into 1-undecanol (B7770649) and undecanoic acid nih.gov. Similarly, Rhodococcus ruber and Mycobacterium neoaurum have been shown to degrade the highly branched alkane pristane, in a process that can involve the formation of a long-chain ketone (2,6,10,14-tetramethyl-pentadecan-3-one) as an intermediate researchgate.net. Other bacterial genera implicated in the degradation of various organic pollutants include Bacillus, Flavobacterium, and Acinetobacter researchgate.net.
Fungi: Fungi are also significant contributors to the degradation of complex organic matter. Genera like Fusarium and Penicillium have been noted for their effectiveness in breaking down different classes of pesticides, showcasing their versatile enzymatic machinery that could also be applied to ketones. frontiersin.org
Photodegradation and Other Abiotic Environmental Transformations (General Context)
In addition to microbial processes, abiotic (non-biological) transformations can contribute to the degradation of long-chain ketones in the environment. These processes are primarily driven by physical and chemical factors, such as sunlight and reactions with other environmental constituents.
Photodegradation: Photodegradation, or photolysis, is the breakdown of chemical compounds by light energy, particularly ultraviolet (UV) radiation from the sun. Ketones are known to be photochemically active. The carbonyl group in a ketone can absorb UV light, exciting the molecule to a higher energy state. This excited molecule can then undergo various reactions, including cleavage of the bonds adjacent to the carbonyl group (a process known as Norrish-type reactions), leading to the formation of smaller, more volatile compounds or reactive radicals. These radicals can then participate in further atmospheric chemical reactions. Atmospheric ketones are generally less abundant than aldehydes but are known to have both primary and secondary sources in the atmosphere ca.gov.
Other Abiotic Transformations: Beyond photodegradation, other abiotic processes can influence the fate of ketones.
Hydrolysis: While ketones are generally resistant to hydrolysis under typical environmental pH conditions, this process can be more relevant for related compounds like esters, which can be formed during the biodegradation of ketones.
Reactions with Environmental Substrates: Ketones can react with other substances present in the environment. For example, the formation of symmetrical long-chain ketones can be achieved through the ketonization of long-chain methyl esters over metal oxide catalysts at high temperatures, a process relevant in industrial settings and potentially in certain geological environments chula.ac.th.
Thermal Decomposition: Heat treatment of natural materials like wood can lead to the emission of various volatile organic compounds, including ketones medchemexpress.com.
Ecological Roles of Volatile Ketones: Insights from Analogues
Function as Volatile Organic Compounds (VOCs) in Biological Systems
Volatile Organic Compounds (VOCs) are low molecular weight compounds that easily evaporate at room temperature and are produced by a wide range of organisms, including plants, insects, and microbes. frontiersin.orgscielo.org.pe Ketones are a significant class of these VOCs and are involved in numerous ecological interactions. frontiersin.orgresearchgate.netresearchgate.net They can act as defense mechanisms for plants, repelling insects or inhibiting the growth of pathogenic bacteria and fungi. scielo.org.pescielo.org.mx
In plants, VOCs, including ketones, are crucial for attracting pollinators and seed dispersers, thereby aiding in reproduction. frontiersin.orgscielo.org.mx They also serve as messengers within and between plants. scielo.org.mx The emission of these compounds can be triggered by both biotic and abiotic stresses. scielo.org.pe For instance, when a plant is attacked by herbivores, it can release a specific blend of VOCs that can attract the natural enemies of the attacking insect, a form of indirect defense. scielo.org.mxijzi.netmdpi.com
Microorganisms also produce a variety of VOCs, including ketones, which can influence the growth and development of other microorganisms and plants. nih.govmdpi.com These compounds are significant in the competitive interactions within microbial communities, such as in the soil and the rhizosphere. nih.govmdpi.com For example, ketones like 2-nonanone, 2-undecanone, and 2-heptanone, emitted by certain bacteria, have been shown to have inhibitory effects on phytopathogenic bacteria. nih.govmdpi.com
Role in Chemical Communication and Inter-species Interactions (Inferred from Related Ketones)
The structural similarities of 3-pentadecanone to other biologically active ketones suggest its potential involvement in chemical communication.
Influence on Insect Behavior (e.g., Host Selection)
Insects possess a highly developed olfactory system that allows them to detect and differentiate a vast array of volatile compounds in their environment. nih.govwikipedia.org This sense of smell is critical for locating food sources, finding mates, avoiding predators, and selecting suitable sites for laying eggs. wikipedia.org Plant-emitted VOCs are a primary source of information for herbivorous insects in their search for host plants. ijzi.netmdpi.com
Ketones produced by fungi and bacteria can also directly influence insect behavior, acting as attractants or repellents. mdpi.com For example, some insects are attracted to the odors of microbial-infested plant material, which can signal a suitable food source or oviposition site. Conversely, certain microbial volatiles can deter insects.
Contribution to Avian Chemosignals
Interactions with Biological Receptors and Olfactory Systems (General Principles)
The perception of volatile ketones, like other odorants, begins with their interaction with specific receptor proteins located in the olfactory organs of an organism. In insects, these receptors are housed in olfactory sensory neurons, which are typically found in the antennae and maxillary palps. wikipedia.org When an odorant molecule binds to a receptor, it triggers a signal transduction cascade that results in an electrical signal being sent to the brain. nih.govwikipedia.org
The insect olfactory system is remarkably sensitive and selective, capable of detecting minute quantities of a specific compound and distinguishing between closely related molecules. wikipedia.org This specificity is determined by the types of olfactory receptors expressed by the insect. nih.gov The olfactory system of insects involves several classes of proteins, including Odorant Receptors (ORs), Gustatory Receptors (GRs), and Ionotropic Receptors (IRs). wikipedia.org
In birds, the mechanisms of olfactory reception are less understood compared to insects and mammals, but it is clear that they possess a functional olfactory system capable of detecting ecologically relevant chemical cues. uwo.caplos.org The volatile compounds from preen oil and other sources are detected by olfactory receptors in the nasal cavity, allowing birds to gather information from their chemical environment.
Theoretical and Computational Chemistry Approaches for Ketones
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. cornell.eduresearchgate.net For 3-pentadecanone, these calculations can predict various molecular descriptors that are crucial for understanding its behavior.
Molecular Properties: Quantum chemical methods can compute a range of properties for this compound. These calculations provide valuable data for understanding the molecule's physical and chemical characteristics. nih.govguidechem.com
Computed Molecular Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 226.40 g/mol | nih.gov |
| Molecular Formula | C₁₅H₃₀O | nih.govnist.gov |
| XLogP3 | 6.2 | nih.gov |
| Hydrogen Bond Donor Count | 0 | nih.gov |
| Hydrogen Bond Acceptor Count | 1 | nih.gov |
| Rotatable Bond Count | 12 | guidechem.com |
| Topological Polar Surface Area | 17.1 Ų | guidechem.com |
| Heavy Atom Count | 16 | guidechem.com |
| Complexity | 152 | guidechem.com |
This table is interactive. Click on the headers to sort the data.
Reactivity: The reactivity of this compound is influenced by the presence of the carbonyl group and the long alkyl chains. Quantum chemical calculations can help elucidate its reactivity by examining parameters like the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of molecular stability and reactivity. While specific HOMO-LUMO values for this compound are not readily available in the provided search results, the general principles of ketone reactivity apply. The oxygen atom of the carbonyl group is a site of high electron density (nucleophilic), while the carbonyl carbon is electrophilic.
Studies on similar ketones show that the α-carbon atoms (adjacent to the carbonyl group) are susceptible to deprotonation to form enolates, which are key intermediates in many reactions. researchgate.net For instance, in the reaction of 3-pentanone (B124093) with chlorine atoms, hydrogen abstraction occurs at the α-positions. nih.gov Computational modeling of such reactions for this compound would provide insights into the preferred reaction sites and the activation energies for different reaction pathways.
Molecular Dynamics Simulations of Ketone Interactions
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govyoutube.com These simulations can provide a detailed, atomistic view of the interactions of this compound with other molecules, such as solvents or biological macromolecules. nih.govmdpi.com
For a long-chain ketone like this compound, MD simulations can be particularly useful in understanding its behavior in different environments. For example, in an aqueous environment, the hydrophobic dodecyl and ethyl chains would likely interact to minimize contact with water, while the polar carbonyl group would be available for hydrogen bonding with water molecules.
MD simulations are also instrumental in studying the interactions of ketones with biological systems. For instance, simulations have been used to understand how allosteric modulators bind to G-protein coupled receptors and how these interactions affect the binding of other ligands. nih.gov While specific MD studies on this compound are not detailed in the provided search results, the methodology is applicable to investigate its potential biological interactions. For example, in silico studies involving molecular docking, a technique often used in conjunction with MD, have been performed on a derivative of 2-pentadecanone (B165419) to explore its potential as an anti-cancer agent. jmchemsci.com
Computational Modeling of Reaction Mechanisms
Computational modeling is a vital tool for elucidating the detailed mechanisms of chemical reactions. mit.edu For ketones like this compound, this can involve mapping the potential energy surface of a reaction to identify transition states and intermediates, thereby providing a step-by-step understanding of how reactants are converted to products. nih.govacs.org
Furthermore, computational modeling has been used to study the catalytic conversion of feedstocks into ketones. For example, the conversion of methyl octanoate (B1194180) over an H-ZSM5 catalyst to produce ketones, including 8-pentadecanone, has been investigated. benchchem.com Such models can help in optimizing catalyst design and reaction conditions for the selective production of desired ketones.
Graph Transformation Approaches in Chemical Catalysis
Graph transformation approaches are emerging as a powerful tool in chemistry, particularly in the context of complex reaction networks and catalysis. acs.orgaip.org In this approach, molecules are represented as graphs, where atoms are nodes and bonds are edges. Chemical reactions are then described as graph transformations.
This methodology can be applied to catalysis involving ketones. For instance, a graph neural network (GNN) approach has been developed to identify potential errors in chemical databases for asymmetric catalysis, including reactions that produce chiral ketones. mdpi.com This method uses an ensemble of GNN models to predict the expected stereoselectivity of a reaction, and flags entries that deviate significantly from the prediction. mdpi.com
Another application of graph-based models is in predicting chemical transformations in complex mixtures, such as dissolved organic matter. acs.org A temporal graph model can be used to represent the dynamic changes in molecular composition and identify reaction pathways based on changes in the intensities of reactants and products over time. acs.org While not specifically applied to this compound in the provided results, this approach could be used to model the complex reaction networks that may occur during the synthesis or degradation of long-chain ketones.
Advanced Research Applications of Pentadecanones Non Prohibited Industrial and Analytical Focus
Application as Reference Standards in Chemical Analysis
In analytical chemistry, reference standards are crucial for the accurate identification and quantification of chemical substances. casss.org 3-Pentadecanone and its isomers, such as 2-pentadecanone (B165419), serve as valuable reference standards in various analytical techniques, particularly in gas chromatography-mass spectrometry (GC-MS). sigmaaldrich.com
Reference standards are highly purified compounds used to:
Confirm the identity of a substance by comparing its retention time and mass spectrum with that of the unknown compound.
Quantify the amount of a substance in a sample by creating a calibration curve.
Serve as an internal standard to correct for variations in sample preparation and instrument response.
For instance, 2-pentadecanone is utilized as an analytical reference standard for quantifying this analyte in various natural products like Rosa hybrida and sumac (Rhus coriaria L.). sigmaaldrich.com In a study on the volatile organic compounds (VOCs) in dairy cow milk, 2-pentadecanone was one of the identified compounds, and its levels were analyzed relative to an internal standard. jircas.go.jp This highlights its role in studies aiming to understand the chemical composition of food products. Furthermore, deuterated forms of related compounds, like pentadecanoic acid-d3, are used as internal standards for the quantification of their non-deuterated counterparts by GC- or LC-MS. caymanchem.com
The table below summarizes the key information for pentadecanone isomers used as reference standards.
| Compound Name | CAS Number | Molecular Formula | Application |
| This compound | 18787-66-1 | C15H30O | Analytical reference standard nist.govnist.gov |
| 2-Pentadecanone | 2345-28-0 | C15H30O | Analytical reference standard for quantification in natural products sigmaaldrich.com |
| Pentadecanoic acid-d3 | 352431-40-4 | C15H27D3O2 | Internal standard for pentadecanoic acid quantification caymanchem.com |
This table is based on data from references sigmaaldrich.comcaymanchem.comnist.govnist.gov.
Constituent Analysis in Specialty Chemical Formulations (e.g., cosmetics)
This compound and related ketones can be found as minor constituents in various natural and synthetic chemical formulations, including cosmetics and personal care products. sapub.org The analysis of these formulations is essential for quality control and to ensure the absence of prohibited or harmful substances. wdh.ac.id
GC-MS is a standard method for analyzing the complex mixtures of volatile compounds found in cosmetic products. wdh.ac.id For instance, 2-pentadecanone has been identified as a volatile component in sourdough, indicating its presence in food-related contexts as well. foodandnutritionjournal.org In the analysis of essential oils, such as those from roses, various ketones and other volatile compounds are identified to characterize the oil's composition and quality. mdpi.com
In one study analyzing bioactive compounds from the bacterium Paracoccus pantotrophus, this compound was identified as one of the components in the hexane (B92381) fraction, which exhibited antimicrobial activity. nih.gov Another study on the plant Mesembryanthemum edule also identified 2-pentadecanone,6,10,14-trimethyl as a chemical component in the hexane extract. researchgate.net These findings underscore the role of analytical chemistry in identifying constituents in complex biological and commercial formulations.
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing 3-Pentadecanone with high purity, and how can yield optimization be systematically evaluated?
- Methodological Answer : Synthesis optimization involves iterative testing of reaction parameters (e.g., temperature, solvent polarity, catalyst concentration). Use gas chromatography-mass spectrometry (GC-MS) to monitor reaction progress and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity . Purification via fractional distillation or column chromatography should be validated using melting point analysis and high-performance liquid chromatography (HPLC) to quantify purity. Yield optimization requires factorial design experiments to isolate critical variables .
Q. How can spectroscopic and chromatographic techniques be combined to characterize this compound in complex mixtures?
- Methodological Answer : Pair infrared (IR) spectroscopy with NMR to identify functional groups (e.g., ketone C=O stretch at ~1700 cm⁻¹) and confirm molecular structure. For mixtures, use thin-layer chromatography (TLC) as a preliminary screen, followed by HPLC or GC-MS for quantitative analysis. Cross-validate results with reference spectra from authoritative databases (e.g., NIST Chemistry WebBook) to minimize instrumental artifacts .
Q. What statistical approaches are suitable for assessing batch-to-batch variability in this compound synthesis?
- Methodological Answer : Apply analysis of variance (ANOVA) to compare yields and purity across batches. Use control charts to monitor process stability and identify outliers. For small sample sizes, non-parametric tests like the Kruskal-Wallis test may be more appropriate. Report confidence intervals and effect sizes to contextualize variability .
Advanced Research Questions
Q. How can in silico modeling and in vitro assays be integrated to study this compound’s structure-activity relationships in biological systems?
- Methodological Answer : Use molecular docking simulations to predict binding affinities of this compound derivatives with target proteins (e.g., enzymes in metabolic pathways). Validate predictions via in vitro assays (e.g., enzyme inhibition kinetics). Apply mixed-methods frameworks to reconcile discrepancies between computational and experimental data, ensuring alignment with the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
Q. What experimental designs are effective for resolving contradictions in reported data on this compound’s environmental degradation pathways?
- Methodological Answer : Conduct controlled photolysis or hydrolysis experiments under standardized conditions (pH, UV intensity). Compare degradation products using liquid chromatography-tandem mass spectrometry (LC-MS/MS). To address contradictions, perform meta-analyses of existing studies, highlighting confounding variables (e.g., solvent effects, microbial activity). Use systematic review protocols to ensure reproducibility .
Q. How can multi-omics approaches (e.g., metabolomics, proteomics) elucidate this compound’s metabolic interactions in eukaryotic cells?
- Methodological Answer : Expose cell cultures to this compound and extract metabolites/proteins at timed intervals. Analyze via LC-MS/MS for metabolomics and shotgun proteomics for protein expression. Use pathway enrichment tools (e.g., KEGG, Reactome) to identify perturbed biological processes. Address data complexity with multivariate analysis (e.g., PCA, PLS-DA) and validate findings with knockout models .
Methodological Frameworks for Research Design
- PICO/PECO Model : Frame questions as "In [biological system], how does [this compound exposure] compared to [control] affect [specific outcome]?" to ensure clarity and testability .
- Data Synthesis : For literature reviews, use systematic search strategies with Boolean operators (e.g., "this compound AND (degradation OR toxicity)") across databases like PubMed and SciFinder. Prioritize peer-reviewed studies with rigorous statistical reporting .
- Ethical Compliance : For studies involving biological samples, document Institutional Review Board (IRB) approvals and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
